

# Application Note and Protocol: Extraction of Trichloronat Residues from Crop Tissues

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## Compound of Interest

Compound Name: Trichloronat

Cat. No.: B1683238

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Trichloronat** is an organophosphate insecticide previously used to control soil-dwelling insects in various vegetable crops. Due to its potential toxicity and persistence, monitoring its residues in food commodities is crucial for consumer safety. This document provides a detailed protocol for the extraction of **trichloronat** residues from crop tissues, particularly root, bulb, and leafy vegetables, using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by gas chromatography-mass spectrometry (GC-MS) analysis. The QuEChERS method is a widely adopted sample preparation technique for multi-residue pesticide analysis in food matrices due to its simplicity, speed, and low solvent consumption.<sup>[1]</sup><sup>[2]</sup>

## Experimental Protocol

This protocol outlines a modified QuEChERS method suitable for the extraction of **trichloronat** and other organophosphate pesticides from various crop tissues.

### 1. Sample Preparation and Homogenization

1.1. Obtain a representative sample of the crop tissue (e.g., onions, cabbage). 1.2. Wash the samples with distilled water to remove any soil and debris. 1.3. Chop the entire laboratory sample into small pieces. 1.4. Homogenize the chopped sample using a high-speed blender or

food processor to achieve a uniform consistency. For low-moisture samples, addition of a small amount of purified water may be necessary to facilitate homogenization. 1.5. Store the homogenate in a sealed container at -20°C until extraction to prevent degradation of the analyte.

## 2. Extraction

2.1. Weigh  $10 \pm 0.1$  g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

2.2. Add 10 mL of acetonitrile to the tube. 2.3. Add an appropriate internal standard if required for quantification. 2.4. Cap the tube and shake vigorously for 1 minute by hand or using a vortex mixer to ensure thorough mixing of the sample with the solvent.

2.5. Add the QuEChERS extraction salts. A common formulation is the AOAC Official Method 2007.01, which includes 4 g of anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) and 1 g of sodium chloride ( $\text{NaCl}$ ).<sup>[3][4]</sup> Alternatively, the European EN 15662 method uses 4 g  $\text{MgSO}_4$ , 1 g  $\text{NaCl}$ , 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate to buffer the extract.

2.6. Immediately after adding the salts, cap the tube and shake vigorously for 1 minute. 2.7. Centrifuge the tube at  $\geq 3000$  rpm for 5 minutes. This will result in the separation of the organic (acetonitrile) and aqueous layers.

## 3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

3.1. Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL micro-centrifuge tube containing the d-SPE cleanup sorbents. 3.2. The choice of d-SPE sorbents depends on the matrix.

- For general crop tissues: 150 mg of anhydrous  $\text{MgSO}_4$  and 50 mg of Primary Secondary Amine (PSA). PSA is effective at removing sugars, organic acids, and fatty acids.<sup>[5]</sup>
- For pigmented crops (e.g., leafy greens): A combination of 150 mg  $\text{MgSO}_4$ , 50 mg PSA, and 50 mg of Graphitized Carbon Black (GCB) or C18 can be used. GCB is effective at removing pigments like chlorophyll, but may also retain planar pesticides.<sup>[6][7]</sup>
- For crops with high fat content: The addition of 50 mg of C18 sorbent is recommended to remove lipids.<sup>[8]</sup> 3.3. Cap the tube and vortex for 30 seconds. 3.4. Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes. 3.5. The resulting supernatant is the final extract, ready for analysis.

## 4. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

4.1. Transfer the final extract into a GC vial. 4.2. Analyze the extract using a GC-MS system.

Gas chromatography is well-suited for the analysis of volatile and semi-volatile organophosphate pesticides like **trichloronat**.<sup>[9]</sup><sup>[10]</sup> 4.3. Typical GC-MS conditions:

- Injector: Splitless mode, 250°C.
- Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS), is commonly used.<sup>[2]</sup><sup>[11]</sup>
- Oven Temperature Program: An initial temperature of 70°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes. This program should be optimized based on the specific instrument and column.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometer: Electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.<sup>[9]</sup>

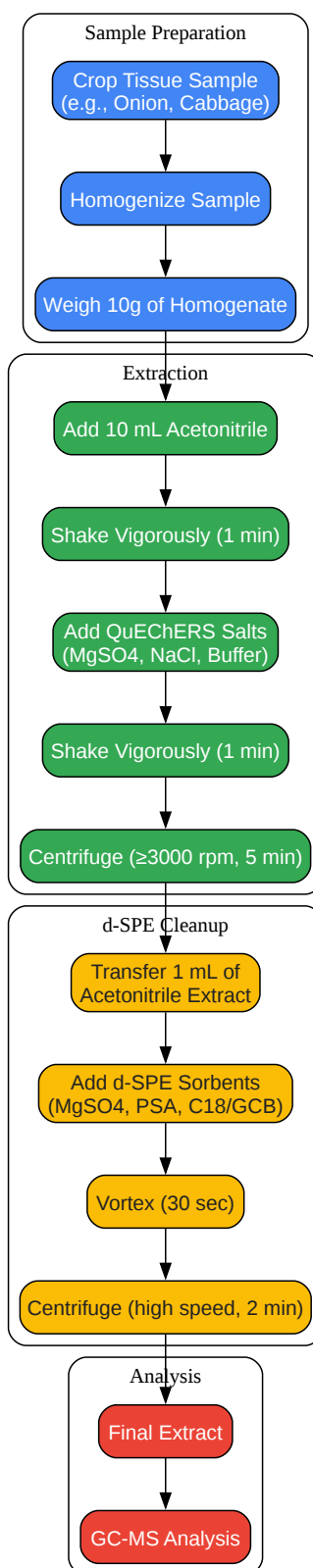
## Data Presentation

The performance of the described method for the analysis of organophosphate pesticides in various vegetable matrices is summarized in the table below. While specific data for **trichloronat** is limited in recent literature, the provided data for other organophosphates demonstrates the expected performance of the method.

Pesticide Class	Crop Matrix	Fortification Level (mg/kg)	Recovery (%)	RSD (%)	LOD (mg/kg)	LOQ (mg/kg)	Reference
Organophosphate	Okra	0.01 - 0.1	80.10 - 114.44	< 20	-	0.01	[5]
Organophosphate	Fruits & Vegetables	0.1 - 1.0	83.1 - 123.5	< 14.8	0.01	-	[5]
Organochlorine & Organophosphate	Fruits & Vegetables	Not Specified	70 - 120	< 20	-	-	[3]
Organophosphate	Tomato & Brinjal	0.1 - 0.5	75.30 - 92.50	< 10	-	-	[12]
Acidic Pesticides	Cabbage & Spinach	0.005 - 0.5	95 - 110	< 20	-	0.001-0.005	[6]

RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantification.

## Visualizations



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Caption: Workflow for **Trichloronat** Residue Extraction from Crop Tissues.

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